N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-3-24(4-2)13-14-25(21-23-16-10-6-8-12-18(16)28-21)20(26)19-22-15-9-5-7-11-17(15)27-19;/h5-12H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZFQZTZNLGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions using diethylamine and an appropriate alkyl halide.
Carboxamide Formation: The carboxamide group can be formed by reacting the benzo[d]thiazole derivative with a suitable carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a base.
Hydrochloride Salt Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, diethylamine, base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Materials Science: Benzo[d]thiazole derivatives are known for their photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A core structure found in many biologically active compounds.
N-(2-(Diethylamino)ethyl)benzo[d]thiazole: A related compound with similar structural features.
Benzo[d]thiazole-2-carboxamide: Another derivative with potential biological activity.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of both the benzo[d]thiazole core and the diethylaminoethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a synthetic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N4S2
- Molecular Weight : 318.46 g/mol
- IUPAC Name : this compound
The presence of two benzothiazole moieties and a diethylamino group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown activity against a range of bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 8.5 |
| MCF-7 (breast) | 10.2 |
| A549 (lung) | 7.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation, such as DNA gyrase and topoisomerases.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound affects pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Case Studies
A recent study explored the effects of this compound on human cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation).
Another study assessed the antimicrobial efficacy against resistant strains of bacteria. Results showed that the compound effectively reduced bacterial load in infected models when administered at therapeutic doses.
Q & A
Q. What are the common synthetic routes for N-(1,3-Benzothiazol-2-YL)-N-[2-(Diethylamino)ethyl]-1,3-Benzothiazole-2-Carboxamide Hydrochloride?
- Methodological Answer : The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with substituted amines. A general approach includes:
Activation of the carboxylic acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride to form an intermediate acyl chloride.
Amide bond formation : React the activated acid with N-[2-(diethylamino)ethyl]-1,3-benzothiazol-2-amine under basic conditions (e.g., triethylamine) in a polar aprotic solvent like acetonitrile or DMF.
Hydrochloride salt formation : Treat the free base with HCl in a solvent such as methanol or ethanol, followed by crystallization for purification .
Key considerations include controlling stoichiometry, reaction temperature (often room temperature to 60°C), and purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
- Methodological Answer : Structural validation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, aromatic benzothiazole protons at δ 7.0–8.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and heterocyclic carbons.
- Infrared (IR) Spectroscopy : Detects characteristic bands (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns consistent with the molecular formula .
X-ray crystallography may also be used for definitive stereochemical analysis if single crystals are obtained.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetonitrile:water (3:1) mixtures improve solubility and reaction efficiency in similar benzothiazole syntheses .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify side products (e.g., unreacted starting materials or over-alkylated byproducts).
- Purification Techniques : Employ gradient elution in flash chromatography or mixed-solvent recrystallization (e.g., methanol:water) to isolate high-purity product .
Contradictions in yield reports (e.g., 60–85% in literature) may arise from differences in workup protocols or impurity profiles, necessitating tailored optimization.
Q. What strategies are employed to analyze conflicting data regarding the compound's biological activity?
- Methodological Answer : To resolve discrepancies (e.g., varying IC₅₀ values in antimicrobial assays):
Assay Standardization : Control variables like cell line viability, incubation time, and solvent effects (DMSO concentration ≤0.1% v/v).
Dose-Response Validation : Repeat experiments with a wider concentration range and multiple replicates.
Mechanistic Studies : Use molecular docking to compare binding affinities with target proteins (e.g., bacterial topoisomerases) or evaluate off-target effects via transcriptomic profiling .
Meta-analysis of published data, accounting for methodological differences (e.g., broth microdilution vs. agar diffusion), can contextualize conflicting results .
Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer : Computational approaches include:
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict bioactivity.
- Molecular Dynamics Simulations : Assess stability of ligand-target complexes (e.g., benzothiazole interactions with kinase ATP-binding pockets).
- ADMET Prediction : Use tools like SwissADME to optimize solubility, permeability, and metabolic stability by modifying substituents (e.g., replacing diethylamino with morpholino groups) .
Experimental validation via in vitro assays (e.g., microsomal stability tests) is critical to confirm predictions.
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported solubility and stability profiles?
- Methodological Answer : Discrepancies may arise from:
- Solvent Systems : Aqueous solubility varies with pH (e.g., hydrochloride salt vs. free base).
- Degradation Pathways : Hydrolytic instability in aqueous buffers (amide bond cleavage) or photodegradation under UV light.
Mitigation strategies: - Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC-MS.
- Stabilization Techniques : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
